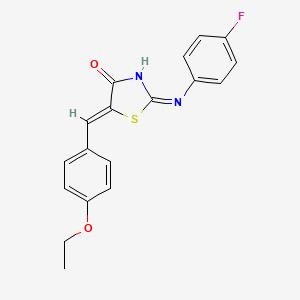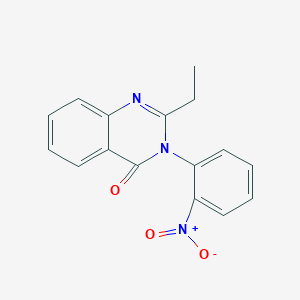
2-ethyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nitrophenylquinazolinone , belongs to the quinazolinone family. Its chemical structure features a quinazolinone core with an ethyl group at position 2 and a nitrophenyl group at position 3. Quinazolinones exhibit interesting pharmacological properties and have been studied extensively due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of nitrophenylquinazolinone. One common approach involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by nitration of the resulting quinazolinone intermediate. The reaction proceeds as follows:
2-aminobenzonitrile+ethyl acetoacetate→nitrophenylquinazolinone
Reaction Conditions: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., ethanol or acetic acid). Acidic or basic catalysts may be employed to facilitate the cyclization step. Nitration of the intermediate can be achieved using concentrated nitric acid and sulfuric acid.
Industrial Production: Nitrophenylquinazolinone is not produced on a large scale industrially. research laboratories and pharmaceutical companies synthesize it for further investigations.
Chemical Reactions Analysis
Reactivity: Nitrophenylquinazolinone undergoes various chemical reactions:
Reduction: Reduction of the nitro group yields the corresponding aminoquinazolinone.
Substitution: Substitution reactions at the quinazolinone ring can modify its properties.
Oxidation: Oxidation of the ethyl group can lead to diverse derivatives.
Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
Substitution: Alkylating agents or nucleophiles (e.g., alkyl halides, amines).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Major Products: The major products depend on the specific reaction conditions and substituents. For example:
- Reduction: Aminoquinazolinone.
- Substitution: Alkylated or arylated derivatives.
- Oxidation: Oxidized quinazolinone derivatives.
Scientific Research Applications
Nitrophenylquinazolinone finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Biology: It may serve as a fluorescent probe or enzyme inhibitor.
Industry: Its derivatives could be useful in materials science or organic electronics.
Mechanism of Action
The exact mechanism of nitrophenylquinazolinone’s effects varies based on its specific application. It may interact with cellular targets, modulate signaling pathways, or inhibit enzymes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Nitrophenylquinazolinone stands out due to its unique combination of an ethyl group, a nitrophenyl moiety, and the quinazolinone scaffold. Similar compounds include other quinazolinones, but their substituents differ, affecting their properties and applications.
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-ethyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3/c1-2-15-17-12-8-4-3-7-11(12)16(20)18(15)13-9-5-6-10-14(13)19(21)22/h3-10H,2H2,1H3 |
InChI Key |
MEMUYJDUBUHFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
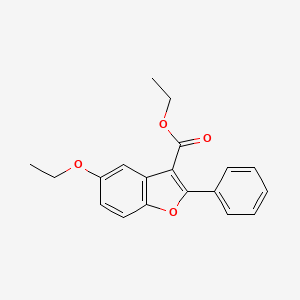
![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
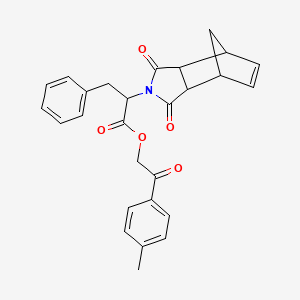
acetate](/img/structure/B11651830.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)
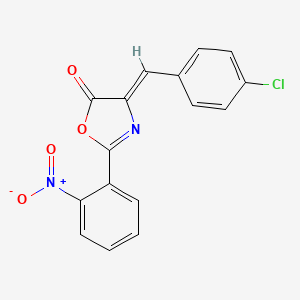
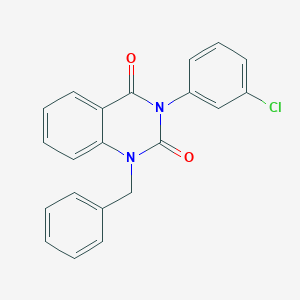
![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)
